molecular formula C23H30ClN3 B11640476 1-(1-Benzylpiperidin-4-yl)-4-(3-chlorobenzyl)piperazine

1-(1-Benzylpiperidin-4-yl)-4-(3-chlorobenzyl)piperazine

Cat. No.: B11640476
M. Wt: 384.0 g/mol
InChI Key: WQKORBCRRHOCDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Benzylpiperidin-4-yl)-4-(3-chlorobenzyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Benzylpiperidin-4-yl)-4-(3-chlorobenzyl)piperazine typically involves the reaction of 1-benzylpiperidine with 3-chlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-Benzylpiperidin-4-yl)-4-(3-chlorobenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl positions, using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as receptors or enzymes.

    Medicine: Potential therapeutic applications, including as an analgesic or antipsychotic agent.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(1-Benzylpiperidin-4-yl)-4-(3-chlorobenzyl)piperazine would depend on its specific biological targets. It might interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Benzylpiperazine: Known for its stimulant effects.

    4-Chlorobenzylpiperazine: Studied for its potential antidepressant properties.

    1-(3-Chlorobenzyl)piperazine: Investigated for its anxiolytic effects.

Uniqueness

1-(1-Benzylpiperidin-4-yl)-4-(3-chlorobenzyl)piperazine is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other piperazine derivatives.

Properties

Molecular Formula

C23H30ClN3

Molecular Weight

384.0 g/mol

IUPAC Name

1-(1-benzylpiperidin-4-yl)-4-[(3-chlorophenyl)methyl]piperazine

InChI

InChI=1S/C23H30ClN3/c24-22-8-4-7-21(17-22)19-26-13-15-27(16-14-26)23-9-11-25(12-10-23)18-20-5-2-1-3-6-20/h1-8,17,23H,9-16,18-19H2

InChI Key

WQKORBCRRHOCDB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2CCN(CC2)CC3=CC(=CC=C3)Cl)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.